molecular formula C10H9F3O B13048503 3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran

3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran

Cat. No.: B13048503
M. Wt: 202.17 g/mol
InChI Key: WNIIHSKPUVVVBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a trifluoromethyl group and a suitable leaving group. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

5-(trifluoromethyl)-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-3H,4-6H2

InChI Key

WNIIHSKPUVVVBH-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=CC=C2)C(F)(F)F

Origin of Product

United States

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